3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid follows the International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 3-(4-fluorophenyl)-3-(furan-2-carbonylamino)propanoic acid. This nomenclature reflects the compound's complex structural architecture, which consists of a propanoic acid backbone substituted at the 3-position with both a 4-fluorophenyl group and a furan-2-carbonylamino moiety. The molecular formula C₁₄H₁₂FNO₄ indicates the presence of fourteen carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties.
The structural framework can be dissected into several key components that contribute to its overall molecular architecture. The central propanoic acid chain provides the backbone structure, with the carboxylic acid functionality (-COOH) serving as a primary polar center. The 4-fluorophenyl substituent introduces both aromatic character and the unique electronic effects associated with fluorine substitution on the benzene ring. The fluorine atom, positioned at the para position relative to the attachment point, significantly influences the electronic distribution within the aromatic system through its strong electron-withdrawing properties. This electronic modulation affects both the chemical reactivity and the overall molecular conformation.
The furan-2-carbonylamino group represents another significant structural element, incorporating both the five-membered oxygen-containing heterocycle and an amide linkage. The furan ring contributes aromatic character while maintaining a distinct electronic profile compared to benzene rings due to the presence of the oxygen heteroatom. The carbonyl group within this moiety serves as both a hydrogen bond acceptor and a site for potential electronic interactions with other molecular components. The amide linkage (-CO-NH-) provides additional hydrogen bonding capabilities and introduces conformational constraints that influence the overall molecular geometry.
The InChI (International Chemical Identifier) representation for this compound is InChI=1S/C14H12FNO4/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18), which provides a standardized method for representing the molecular structure in a machine-readable format. The corresponding InChIKey, VJPARMNENBJWEO-UHFFFAOYSA-N, serves as a unique identifier that can be used for database searches and computational applications. The SMILES (Simplified Molecular-Input Line-Entry System) notation C1=COC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F provides another standardized representation that captures the connectivity and bonding patterns within the molecule.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPARMNENBJWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorophenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the furan-2-carbonyl group: This step might involve acylation reactions using reagents like furan-2-carbonyl chloride.
Formation of the propionic acid moiety: This can be done through alkylation reactions followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the propionic acid moiety.
Reduction: Reduction reactions might target the carbonyl group in the furan-2-carbonyl moiety.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that 3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Key findings include:
- Cytotoxicity : Studies have demonstrated the compound's cytotoxic effects against human cancer cell lines. For example, in vitro assays revealed that it has an IC50 value ranging from 16.3 to 51.80 µM against certain cancer cells, indicating its potential as an anticancer agent .
- Proteomics Research : The compound is utilized in proteomics due to its ability to interact with various biological targets, which can aid in the study of protein functions and interactions.
- Drug Development : Its structural properties allow for modifications that can enhance its efficacy and selectivity as a therapeutic agent. The compound's ability to undergo various chemical reactions makes it suitable for developing new drugs targeting specific diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-3-(4-fluorophenyl)propanoic acid | Contains an amino group | Lacks the furan moiety, limiting reactivity |
| 3-(4-Methoxyphenyl)-3-[(furan-2-carbonyl)amino]-propionic acid | Methoxy group instead of fluorine | Potentially different biological activity |
| 3-(Phenyl)-3-[(furan-2-carbonyl)amino]-propionic acid | No fluorine substitution | May exhibit different pharmacological properties |
This table illustrates how the presence of the fluorine atom and the furan moiety in this compound can significantly influence its biological activity and interaction profile.
Case Studies
- Anticancer Activity : In a study evaluating various substituted benzoquinones, compounds similar to this compound showed promising anticancer properties against human tumor cells, suggesting that modifications could lead to more potent derivatives .
- Drug-Like Properties Assessment : The compound has undergone evaluations for drug-like properties using established protocols, indicating satisfactory parameters for potential therapeutic use .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Modifications and Physicochemical Properties: Fluorine vs. Hydroxyl Groups: The target compound’s 4-fluorophenyl group increases lipophilicity compared to the 4-hydroxyphenyl analog in . This enhances membrane permeability but may reduce water solubility . Amino vs.
Synthesis and Purification :
- The sulfonyl derivative () is synthesized via nucleophilic substitution of 3-chloro-2-methyl-2-hydroxy propionic acid with 4-fluorophenyl sulfinate. This method yields crystalline products with high enantiomeric purity (>99.9% e.e. in related enzymatic processes, ) .
- In contrast, valifenalate-acid () involves complex peptide coupling, reflecting agrochemical design priorities over crystallinity .
Biological and Industrial Relevance: Pharmaceuticals: The sulfonyl derivative () is critical for bicalutamide, highlighting the role of fluorophenyl groups in drug design. The target compound’s furan moiety may similarly modulate target binding .
Thermal and Spectral Data: Analogs like 3-(4-fluorophenyl)propionic acid () lack detailed melting points, but crystalline derivatives (e.g., ’s sulfonyl compound, m.p. 123–125°C) indicate that substituents like sulfonyl or furanoyl groups enhance crystallinity .
Biological Activity
3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, characterized by a fluorophenyl group and a furan-2-carbonyl moiety, suggests various modes of interaction with biological targets.
- Molecular Formula : C14H12FNO4
- Molecular Weight : 277.25 g/mol
- Melting Point : 246–248 °C
Synthesis
The synthesis of this compound involves the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The product is purified through recrystallization from dimethylformamide, yielding colorless crystals with an 82% yield .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of compounds related to this compound against various cancer cell lines. The following table summarizes some of the findings:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | T24 (bladder cancer) | 16.3 | |
| This compound | DU-145 (prostate cancer) | 45.2 | |
| Doxorubicin (control) | T24 | 0.43 | |
| Doxorubicin (control) | DU-145 | 0.93 |
The compound exhibited significant cytotoxicity against bladder and prostate cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values indicate that while it is less potent than doxorubicin, it still demonstrates noteworthy activity.
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Anti-Apoptotic Proteins : Similar compounds have been shown to enhance apoptotic action by inhibiting proteins that prevent cell death .
- Cytotoxicity via Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in various studies .
Case Studies
A case study involving the evaluation of similar compounds highlighted their effectiveness against multiple human cancer cell lines, including A549 (lung), HeLa (cervical), and others. The study noted that structural modifications could enhance or diminish biological activity, emphasizing the importance of chemical features in therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-3-[(furan-2-carbonyl)amino]propionic acid, and how can reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between furan-2-carboxylic acid derivatives and amino-functionalized intermediates. Key steps:
- Furan-2-carbonyl chloride preparation : React furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
- Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the furan-2-carbonyl group to 3-amino-3-(4-fluorophenyl)propionic acid. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize racemization .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Yield improvements (~70–85%) are achievable by controlling stoichiometry and avoiding excess reagents .
Q. How can structural elucidation techniques differentiate between stereoisomers or synthetic by-products of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts indicate stereochemical differences .
- NMR Spectroscopy : Compare H and C NMR spectra. The furan carbonyl signal (~165–170 ppm) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) confirm regiochemistry. F NMR detects fluorophenyl group integrity .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (expected [M+H]⁺: 322.09 g/mol) and fragments (e.g., loss of CO₂ from the propionic acid moiety) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against amino acid-processing enzymes (e.g., aminotransferases) using UV-Vis assays. Monitor NADH/NADPH depletion at 340 nm .
- Receptor Binding : Radioligand displacement assays (e.g., for GABA or glutamate receptors) with H-labeled ligands. IC₅₀ values quantify affinity .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, 10–100 µM range). EC₅₀ values >50 µM suggest low toxicity for further studies .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The fluorophenyl group may occupy hydrophobic pockets, while the furan carbonyl forms hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with activity using CoMFA or CoMSIA models .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, anhydrous solvents) to address yield discrepancies. Trace water or oxygen may hydrolyze intermediates .
- Bioassay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines. For example, conflicting IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Compare data across studies using tools like RevMan. Heterogeneity factors (e.g., solvent polarity in assays) are quantified via I² statistics .
Q. How can metabolic stability and degradation pathways of this compound be characterized?
- Methodological Answer :
- Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., hydroxylation at the fluorophenyl ring) .
- Stability Studies : Use simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8). Half-life (t₁/₂) >2 hours suggests oral bioavailability .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. Ki values <10 µM indicate potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
